An In-depth Technical Guide to the Physical Properties of 5-Bromo-2,4-difluorobenzoic acid
An In-depth Technical Guide to the Physical Properties of 5-Bromo-2,4-difluorobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2,4-difluorobenzoic acid is a halogenated aromatic carboxylic acid that serves as a crucial building block in the synthesis of various pharmaceutical compounds and other complex organic molecules. Its chemical structure, featuring a bromine atom and two fluorine atoms on the benzene ring, imparts unique reactivity and physicochemical properties that are of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the core physical properties of 5-Bromo-2,4-difluorobenzoic acid, complete with experimental protocols and structured data for ease of reference.
Core Physical Properties
The physical characteristics of 5-Bromo-2,4-difluorobenzoic acid are essential for its handling, reaction setup, and purification. The following table summarizes the key quantitative data available for this compound.
| Property | Value | Source |
| Molecular Formula | C₇H₃BrF₂O₂ | [1][2] |
| Molecular Weight | 237.00 g/mol | [1][2] |
| Melting Point | 149-151 °C | American Elements |
| Boiling Point | 287.1 ± 40.0 °C at 760 mmHg | American Elements |
| Topological Polar Surface Area (TPSA) | 37.3 Ų | [2] |
| LogP (calculated) | 2.4255 | [2] |
| Appearance | White to light brown solid/powder to crystal | Various Suppliers |
Experimental Protocols
Detailed methodologies for determining the physical properties of aromatic carboxylic acids are crucial for obtaining accurate and reproducible data. The following sections outline generalized experimental protocols applicable to 5-Bromo-2,4-difluorobenzoic acid.
Melting Point Determination
The melting point of a solid is a key indicator of its purity. A sharp melting range typically signifies a pure compound.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp®)[3]
-
Capillary tubes (sealed at one end)[3]
-
Thermometer (calibrated)[3]
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small amount of dry, finely powdered 5-Bromo-2,4-difluorobenzoic acid is packed into a capillary tube to a height of 2-3 mm.[4]
-
Calibration: The thermometer of the melting point apparatus should be calibrated using standards with known melting points.[3]
-
Measurement: The capillary tube is placed in the heating block of the apparatus.
-
Heating: The sample is heated rapidly to a temperature about 10-15 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.
-
Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting range is reported as T₁-T₂.[4]
Boiling Point Determination
For high-boiling organic compounds like 5-Bromo-2,4-difluorobenzoic acid, the capillary method is often employed.
Apparatus:
-
Thiele tube or similar heating bath[5]
-
Small test tube (fusion tube)
-
Capillary tube (sealed at one end)[5]
-
Thermometer[5]
-
Heat source (e.g., Bunsen burner)
Procedure:
-
Sample Preparation: A small amount of the liquid is placed in the fusion tube.[6]
-
Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the liquid.[6]
-
Assembly: The fusion tube is attached to a thermometer, and the assembly is placed in a Thiele tube containing a high-boiling liquid (e.g., mineral oil).[5]
-
Heating: The apparatus is heated slowly and uniformly.[6]
-
Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube. The heating is continued until a rapid and continuous stream of bubbles is observed. The heat source is then removed.[5]
-
Measurement: The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[5]
Solubility Determination
Understanding the solubility of 5-Bromo-2,4-difluorobenzoic acid in various solvents is critical for its use in synthesis and purification.
Apparatus:
-
Test tubes
-
Vortex mixer or shaker
-
Graduated pipettes
Procedure:
-
Solvent Screening: A small, accurately weighed amount of the compound (e.g., 10 mg) is placed in a series of test tubes.[7]
-
Solvent Addition: A known volume of a specific solvent (e.g., 1 mL of water, ethanol, acetone, dichloromethane, etc.) is added to each test tube.[7]
-
Mixing: The test tubes are vigorously agitated at a constant temperature (e.g., room temperature) for a set period.[7]
-
Observation: The mixture is visually inspected for the complete dissolution of the solid. If the solid dissolves, it is recorded as soluble. If not, the amount of solvent can be incrementally increased to determine the approximate solubility limit.[7]
-
Acid-Base Solubility: To determine acidic properties, solubility is tested in 5% aqueous sodium bicarbonate and 5% aqueous sodium hydroxide solutions. Effervescence in the bicarbonate solution is a strong indication of a carboxylic acid.[8]
pKa Determination
The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. Potentiometric titration is a common and accurate method for its determination.[9]
Apparatus:
-
pH meter with a glass electrode (calibrated)[10]
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker or titration vessel
Procedure:
-
Sample Preparation: A solution of 5-Bromo-2,4-difluorobenzoic acid of known concentration (e.g., 0.01 M) is prepared in a suitable solvent mixture (e.g., water-ethanol).[11]
-
Titration Setup: The solution is placed in a beaker with a magnetic stir bar, and the calibrated pH electrode is immersed in the solution.[11]
-
Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small increments from a burette.[11]
-
Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.
-
Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined as the pH at the half-equivalence point (the point at which half of the acid has been neutralized).[3]
Spectral Data
¹H and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
Expected ¹H NMR Features: The proton NMR spectrum is expected to show signals in the aromatic region (typically 7.0-8.5 ppm). Due to the substitution pattern, two aromatic protons will be present, and their chemical shifts and coupling patterns will be influenced by the adjacent fluorine and bromine atoms, as well as the carboxylic acid group. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically >10 ppm).
Expected ¹³C NMR Features: The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carboxyl carbon will be the most downfield signal (typically >165 ppm). The aromatic carbons will appear in the range of approximately 110-165 ppm, with the carbons directly attached to the electronegative fluorine atoms showing characteristic large C-F coupling constants.
General Acquisition Protocol:
-
Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[12]
-
¹H NMR Parameters: Standard parameters include a 30-degree pulse, a spectral width of ~16 ppm, an acquisition time of ~3 seconds, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Parameters: A proton-decoupled experiment is typically performed with a spectral width of ~240 ppm, an acquisition time of ~1 second, and a relaxation delay of 2-5 seconds.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule.
Expected FTIR Peaks:
-
O-H stretch (carboxylic acid): A very broad band in the region of 3300-2500 cm⁻¹.
-
C=O stretch (carboxylic acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.
-
C=C stretch (aromatic): Several medium to weak bands in the 1600-1450 cm⁻¹ region.
-
C-F stretch: Strong absorptions in the 1300-1000 cm⁻¹ region.
-
C-Br stretch: A weaker absorption in the 700-500 cm⁻¹ region.
General Acquisition Protocol:
-
Sample Preparation: The solid sample can be analyzed as a KBr pellet, a Nujol mull, or using an Attenuated Total Reflectance (ATR) accessory.
-
Measurement: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Expected Fragmentation: In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) at m/z 236/238 (due to the isotopic distribution of bromine) is expected. Common fragmentation pathways for aromatic carboxylic acids include the loss of -OH (M-17) and -COOH (M-45).[13] The fragmentation pattern will also be influenced by the halogen substituents.
General Acquisition Protocol:
-
Sample Introduction: The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Electron ionization (EI) at 70 eV is a common method.
-
Analysis: The mass-to-charge ratios of the resulting ions are measured by a mass analyzer.
Logical Workflow: Synthesis and Purification
The primary role of 5-Bromo-2,4-difluorobenzoic acid is as a synthetic intermediate. The following diagram illustrates a typical workflow for its preparation and purification.
Caption: Synthesis and purification workflow for 5-Bromo-2,4-difluorobenzoic acid.
This guide provides a foundational understanding of the physical properties of 5-Bromo-2,4-difluorobenzoic acid, essential for its effective use in research and development. For specific applications, it is always recommended to consult the safety data sheet (SDS) and perform small-scale experiments to verify these properties under the intended conditions.
References
- 1. americanelements.com [americanelements.com]
- 2. chemscene.com [chemscene.com]
- 3. web.mit.edu [web.mit.edu]
- 4. scribd.com [scribd.com]
- 5. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 6. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 10. asianpubs.org [asianpubs.org]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. rsc.org [rsc.org]
- 13. chem.libretexts.org [chem.libretexts.org]
